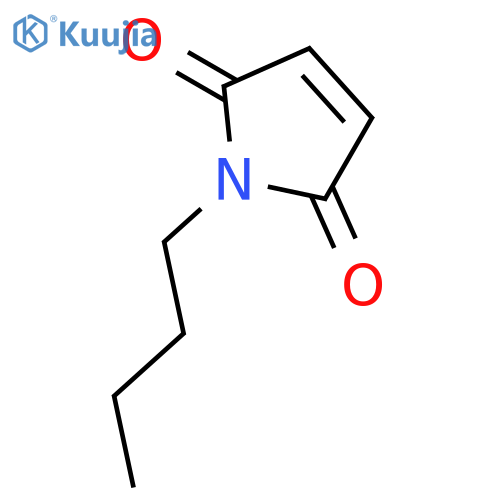Cas no 2973-09-3 (1-Butyl-1H-pyrrole-2,5-dione)

1-Butyl-1H-pyrrole-2,5-dione structure
商品名:1-Butyl-1H-pyrrole-2,5-dione
1-Butyl-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-Butyl-1H-pyrrole-2,5-dione
- 1-BUTYL-PYRROLE-2,5-DIONE
- 1-Butyl-3-pyrroline-2,5-dione
- 1-butyl-3-pyrroline-2,5-quinone
- butylmaleimide
- N-butylmaleic imide
- N-Butylmaleinimide
- N-n-Butylmaleimide
- InChI=1/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H
- NSC45298
- A820028
- NSC-45298
- FT-0600870
- DTXSID60949527
- 26714-90-9
- 1H-Pyrrole-2, 1-butyl-
- N-Butylmaleimide
- N-Butylmaleimide, 98%
- 1H-Pyrrole-2,5-dione, 1-butyl-
- 1-Butyl-1H-pyrrole-2,5-dione #
- Ethyl2-amino-4-(2-furyl)thiophene-3-carboxylate
- BS-53244
- NSC-407144
- SCHEMBL59456
- E76731
- 2973-09-3
- Maleic acid butylimide
- NSC407144
- MFCD00042756
- 1-butyl-2,5-dihydro-1H-pyrrole-2,5-dione
- CS-0188278
- CHEMBL1774757
- 1-butylpyrrole-2,5-dione
- Maleimide, N-butyl-
- AKOS000248201
- 1-butylpyrrole-2, 5-dione
-
- MDL: MFCD00042756
- インチ: InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3
- InChIKey: JNPCNDJVEUEFBO-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C1)N(CCCC)C1=O
計算された属性
- せいみつぶんしりょう: 153.07900
- どういたいしつりょう: 153.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 37.4A^2
じっけんとくせい
- 密度みつど: 1.12g/cm3
- ふってん: 243.5°C at 760 mmHg
- フラッシュポイント: 97.2ºC
- 屈折率: 1.504
- PSA: 37.38000
- LogP: 0.64940
1-Butyl-1H-pyrrole-2,5-dione セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-Butyl-1H-pyrrole-2,5-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-Butyl-1H-pyrrole-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B281685-500mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 500mg |
$ 300.00 | 2022-06-07 | ||
| Chemenu | CM198553-5g |
1-butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95% | 5g |
$777 | 2021-08-05 | |
| eNovation Chemicals LLC | D113866-5g |
1-BUTYL-PYRROLE-2,5-DIONE |
2973-09-3 | 95% | 5g |
$525 | 2024-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD761-50mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 50mg |
229.0CNY | 2021-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD57635-100mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 100mg |
¥477.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD57635-1g |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 1g |
¥1786.0 | 2022-03-01 | |
| Ambeed | A719354-100mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 100mg |
$44.0 | 2025-02-21 | |
| Ambeed | A719354-250mg |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95+% | 250mg |
$73.0 | 2025-02-21 | |
| Apollo Scientific | OR912213-1g |
1-Butyl-pyrrole-2,5-dione |
2973-09-3 | 95% | 1g |
£291.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1222608-5g |
1-Butyl-1H-pyrrole-2,5-dione |
2973-09-3 | 95% | 5g |
$700 | 2024-06-03 |
1-Butyl-1H-pyrrole-2,5-dione 関連文献
-
Ze Yang,Yun Guo,Shu-Lun Ai,Su-Xiao Wang,Jin-Zhi Zhang,Yue-Xing Zhang,Qi-Chao Zou,Hang-Xing Wang Mater. Chem. Front. 2019 3 571
-
Abhijeet P. Bapat,Jacob G. Ray,Daniel A. Savin,Emily A. Hoff,Derek L. Patton,Brent S. Sumerlin Polym. Chem. 2012 3 3112
-
Hiroaki Imoto,Katsuya Nohmi,Kohei Kizaki,Seiji Watase,Kimihiro Matsukawa,Shunsuke Yamamoto,Masaya Mitsuishi,Kensuke Naka RSC Adv. 2015 5 94344
-
C. E. Hoyle,S. C. Clark,K. Viswanathan,S. Jonsson Photochem. Photobiol. Sci. 2003 2 1074
-
Roshni Malde,Michael A. Parkes,Michael Staniforth,Jack M. Woolley,Vasilios G. Stavros,Vijay Chudasama,Helen H. Fielding,James R. Baker Chem. Sci. 2022 13 2909
2973-09-3 (1-Butyl-1H-pyrrole-2,5-dione) 関連製品
- 28001-33-4(1-cyclopropyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 21746-40-7(1-propyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 102331-61-3(1-(1-Methylpropyl)-1H-pyrrole 2,5-dione)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2973-09-3)1-Butyl-1H-pyrrole-2,5-dione

清らかである:99%
はかる:1g
価格 ($):176.0